molecular formula C8H9NO3 B15256953 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B15256953
M. Wt: 167.16 g/mol
InChI Key: IPQHPDQVZYIIMS-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C8H9NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclopropyl group attached to the oxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid typically involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid. The starting materials are obtained by acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid
  • (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid

Uniqueness

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-cyclopropyl-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)3-6-4-9-8(12-6)5-1-2-5/h4-5H,1-3H2,(H,10,11)

InChI Key

IPQHPDQVZYIIMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(O2)CC(=O)O

Origin of Product

United States

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